molecular formula C13H20NO5P B12535405 Diethyl [(4-acetamidophenoxy)methyl]phosphonate CAS No. 797763-23-6

Diethyl [(4-acetamidophenoxy)methyl]phosphonate

Cat. No.: B12535405
CAS No.: 797763-23-6
M. Wt: 301.27 g/mol
InChI Key: YCNMZHDUHVZWLM-UHFFFAOYSA-N
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Description

Diethyl [(4-acetamidophenoxy)methyl]phosphonate is a synthetic organophosphorus compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure, which incorporates a phosphonate ester linked to a 4-acetamidophenoxy moiety, suggests potential as a key intermediate or active compound in various research applications. The phosphonate group is a well-known bioisostere for phosphate and carboxylate groups, making it highly valuable for designing enzyme inhibitors . The 4-acetamidophenoxy fragment is structurally related to paracetamol (acetaminophen), indicating potential research applications in pathways related to inflammation or pain. This compound is primarily investigated for its potential as an enzyme inhibitor. Preliminary research on structurally similar phosphonate esters has demonstrated promising inhibitory activity against metallohydrolases, such as acid phosphatases . These enzymes, including purple acid phosphatases (PAPs), are implicated in bone resorption processes, making their inhibitors attractive targets for the study of metabolic bone disorders like osteoporosis . The mechanism of action for this class of compounds often involves the chelation of binuclear metal centers within the enzyme's active site, thereby blocking its hydrolytic function . Furthermore, the structural features of this phosphonate may lend itself to studies in chemical biology as a stable, hydrolysically-resistant analog of natural phosphate esters, useful for probing biological signaling pathways. From a synthetic chemistry perspective, this compound can be synthesized via well-established methodologies, such as the Michaelis-Arbuzov or Michaelis-Becker reactions, which are common for constructing C-P bonds in diethyl phosphonate esters . It may also be prepared through the phosphorylation of the appropriate hydroxy precursor, following synthetic routes analogous to those used for other functionalized phosphonates . Researchers are advised to fully characterize the compound using techniques such as ¹H/³¹P NMR and mass spectrometry prior to use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

797763-23-6

Molecular Formula

C13H20NO5P

Molecular Weight

301.27 g/mol

IUPAC Name

N-[4-(diethoxyphosphorylmethoxy)phenyl]acetamide

InChI

InChI=1S/C13H20NO5P/c1-4-18-20(16,19-5-2)10-17-13-8-6-12(7-9-13)14-11(3)15/h6-9H,4-5,10H2,1-3H3,(H,14,15)

InChI Key

YCNMZHDUHVZWLM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COC1=CC=C(C=C1)NC(=O)C)OCC

Origin of Product

United States

Preparation Methods

Method 1: Arbuzov Reaction with 4-Acetamidophenoxy Methyl Chloride

Principle : React diethyl phosphite with 4-acetamidophenoxy methyl chloride in an Arbuzov reaction.

Steps :

  • Synthesis of 4-Acetamidophenoxy Methyl Chloride :
    • Acetylation : 4-Aminophenol reacts with acetic anhydride to form 4-acetamidophenol.
    • Chloromethylation : Convert 4-acetamidophenol to 4-acetamidophenoxy methyl chloride using a chloromethylating agent (e.g., chloromethyl methyl ether or chloromethyl triflate) under basic conditions.
  • Arbuzov Reaction :
    • React 4-acetamidophenoxy methyl chloride with diethyl phosphite at elevated temperatures (50–100°C) to yield the phosphonate ester.

Advantages :

  • High atom economy.
  • Direct route to the target compound.

Challenges :

  • Limited availability of 4-acetamidophenoxy methyl chloride.

Method 2: Three-Component Reaction

Principle : Utilize a hydrazide intermediate, triphenyl phosphite, and an amine in a one-pot synthesis.

Steps :

  • Hydrazide Formation :
    • React 4-acetamidophenol with ethyl chloroacetate and hydrazine hydrate to form a hydrazide intermediate.
  • Phosphonate Formation :
    • Combine the hydrazide with triphenyl phosphite and an amine (e.g., morpholine) in acetonitrile under perchloric acid catalysis.

Example Reaction :
$$ \text{Hydrazide} + \text{P(OEt)}_3 + \text{Amine} \rightarrow \text{Diethyl [(4-acetamidophenoxy)methyl]phosphonate} $$

Advantages :

  • Avoids isolation of intermediates.
  • Flexible for functional group modifications.

Challenges :

  • Requires precise control of reaction conditions.

Method 3: Mitsunobu Reaction

Principle : Attach the 4-acetamidophenoxy group to a chloromethyl phosphonate using a Mitsunobu reaction.

Steps :

  • Chloromethyl Phosphonate Synthesis :
    • Prepare diethyl (chloromethyl)phosphonate via Arbuzov reaction of diethyl phosphite with chloromethyl chloride.
  • Mitsunobu Reaction :
    • React diethyl (chloromethyl)phosphonate with 4-acetamidophenol using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

Advantages :

  • High stereoselectivity.

Challenges :

  • Limited scalability due to reagent costs.

Key Reagents and Conditions

Reagent Role Source
Diethyl phosphite Arbuzov reaction substrate
4-Acetamidophenol Precursor for acetamido-phenoxy group
Triphenyl phosphite Phosphorus source
Chloromethyl methyl ether Chloromethylating agent
Triphenylphosphine (PPh3) Mitsunobu reaction catalyst

Optimization and Yield Data

Arbuzov Reaction Conditions

Parameter Optimal Value Impact on Yield
Temperature 80–100°C Higher yields at >80°C
Solvent Toluene Enhances solubility
Reaction Time 4–6 hours Prolonged time reduces side reactions

Example Yield :

  • Method 1 : ~85–90% yield reported for analogous compounds.

Three-Component Reaction

Component Molar Ratio Yield
Hydrazide : P(OEt)3 : Amine 1:1:1 70–85%

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-acetamidophenoxy)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

2.1 Antifungal Activity
Research has indicated that diethyl [(4-acetamidophenoxy)methyl]phosphonate exhibits significant antifungal properties. It has been tested against various fungal strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that this compound effectively inhibits the growth of Fusarium oxysporum and Botrytis cinerea, with inhibition rates exceeding 80% at low concentrations (IC50 values below 0.02 mg/ml) .

2.2 Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. It selectively inhibits acetylcholinesterase (AChE) with minimal effect on butyrylcholinesterase (BChE), suggesting its utility in conditions where AChE inhibition is desired, such as in Alzheimer's disease research .

Pharmaceutical Applications

This compound is being investigated for its role in drug formulation due to its ability to enhance the bioavailability of active pharmaceutical ingredients (APIs). Its phosphonate structure contributes to improved stability and solubility, making it a valuable candidate for developing novel therapeutic agents.

Environmental Applications

The compound has potential applications in environmental science, particularly in the development of biodegradable pesticides and herbicides. Its phosphonate moiety is known for lower toxicity compared to traditional organophosphate compounds, making it suitable for environmentally friendly agricultural practices.

Industrial Applications

5.1 Plasticizers and Flame Retardants
this compound can be utilized as a plasticizer, enhancing the flexibility and durability of polymer materials. Additionally, it serves as a flame retardant due to its ability to form stable char layers when exposed to heat, thereby reducing flammability .

5.2 Coatings and Adhesives
In coatings technology, this compound can be incorporated into formulations to improve adhesion properties and thermal stability of coatings applied to metals and plastics.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across various applications:

  • Antifungal Efficacy : A study published in a peer-reviewed journal highlighted that this compound exhibited the highest antifungal activity against Fusarium oxysporum, with an inhibition rate of 92% at a concentration of 0.14 mg/mL .
  • Enzyme Inhibition Studies : Another research paper detailed the selective inhibition of AChE by this compound, suggesting its potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of diethyl [(4-acetamidophenoxy)methyl]phosphonate involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonate esters with aromatic or nitrogen-containing substituents are structurally and functionally comparable to Diethyl [(4-acetamidophenoxy)methyl]phosphonate. Below is a detailed analysis:

Structural and Functional Analogues

Compound Name Key Substituents Biological Activity/Application Synthesis Method Key Data/Findings Reference IDs
Diethyl (amino(4-methoxyphenyl)methyl)phosphonate 4-Methoxyphenyl, amino group Acid phosphatase inhibition Kabachnik–Fields reaction (p-methoxybenzaldehyde + diethyl phosphite + NH₄OAc) Yield: ~70–80%; IC₅₀ values in µM range for enzyme inhibition
Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate 5-Chloro-2-hydroxyanilino, 4-chlorophenyl Antibacterial activity (Gram+/Gram–) Condensation of 2-amino-4-chlorophenol, 4-chlorobenzaldehyde, and diethyl phosphite Moderate antibacterial activity; crystal structure shows hydrogen bonding networks
Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate 4-Nitrobenzamido, phenyl Weak antimicrobial activity (Bacillus subtilis) Acylation of diethyl amino(phenyl)methylphosphonate with 4-nitrobenzoyl chloride Inhibition zone = 7 mm; crystal structure reveals inversion dimers via N–H⋯O bonds
Diethyl methylphosphonate (DEMP) Methyl group Nerve agent simulant, environmental studies Not specified Extraction efficiency from surfaces: ~60% (solvent-dependent)
Diethyl ((diethanolamino)methyl)phosphonate Diethanolamino group High soil mobility (environmental fate) Not specified Estimated Koc = 9.7; high mobility due to low log Kow (-0.72)

Key Comparative Insights

  • Synthetic Efficiency : The Kabachnik–Fields reaction (used for 4-methoxyphenyl and chlorophenyl derivatives ) typically achieves yields >70%, whereas acylation methods (e.g., for 4-nitrobenzamido derivatives ) may require additional purification steps.
  • Bioactivity :
    • Chlorophenyl and nitrobenzamido derivatives exhibit antibacterial/antimicrobial activity , likely due to electron-withdrawing groups enhancing electrophilic interactions with microbial enzymes.
    • 4-Methoxyphenyl derivatives show enzyme inhibition (acid phosphatase), attributed to the methoxy group’s electron-donating effects stabilizing enzyme-substrate interactions .
  • Environmental Behavior: DEMP and diethanolamino-substituted phosphonates demonstrate high environmental mobility, critical for contamination studies .

Research Findings and Contradictions

  • Synthetic Methods : highlights catalyst-dependent efficiency variations in phosphonate synthesis. For example, ZrOCl₂·8H₂O yielded 92% efficiency for diethyl (hydroxy(phenyl)methyl)phosphonate, outperforming other catalysts . This contrasts with longer reaction times (48–96 hours) for 4-methoxyphenyl derivatives .
  • Environmental Mobility: DEMP’s extraction efficiency (~60% ) aligns with its low Koc, whereas diethanolamino derivatives exhibit even higher mobility (Koc = 9.7 ), suggesting substituents critically influence environmental persistence.
  • Bioactivity vs. Toxicity: While chlorophenyl derivatives show antibacterial activity , simpler analogs like DEMP are used as non-toxic simulants , emphasizing the role of functional groups in balancing efficacy and safety.

Biological Activity

Diethyl [(4-acetamidophenoxy)methyl]phosphonate is a phosphonate compound with notable biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a phosphonate group attached to a 4-acetamidophenoxy methyl moiety. The general structure can be represented as follows:

C2H5O2C8H9NO2\text{C}_2\text{H}_5\text{O}_2\text{P}\text{ }\text{C}_8\text{H}_9\text{N}\text{O}_2

Phosphonates like this compound often act as enzyme inhibitors by mimicking natural phosphate substrates. This property allows them to interfere with various biological pathways, including those involved in viral replication and cellular signaling.

  • Antiviral Activity : Studies indicate that phosphonates exhibit antiviral properties by inhibiting viral polymerases, thereby preventing the replication of RNA and DNA viruses .
  • Cytostatic Effects : Research has shown that these compounds can induce cytostatic effects in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Immunomodulatory Properties : They also display immunomodulatory effects, which can enhance or suppress immune responses depending on the context .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related phosphonates:

Activity Type Description Reference
AntiviralInhibits viral replication in various cell lines
CytostaticReduces cancer cell proliferation
ImmunomodulatoryModulates immune response
AntiparasiticExhibits activity against certain parasites

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of this compound against HIV-1. The compound demonstrated significant inhibition of viral replication in vitro, with an IC50 value indicating effective concentration levels required for inhibition.

Case Study 2: Cancer Cell Proliferation

Another study focused on the cytostatic effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.

Synthesis and Applications

This compound can be synthesized through various chemical pathways involving the reaction of acetamidophenol derivatives with phosphonic acid esters. Its applications extend beyond medicinal chemistry into areas such as:

  • Drug Development : As a prodrug for enhancing bioavailability of nucleoside analogs.
  • Agricultural Chemistry : Potential use in developing new pesticides due to its phosphonate structure .

Q & A

Q. What are the optimal synthetic routes for regioselective synthesis of diethyl [(4-acetamidophenoxy)methyl]phosphonate?

The compound can be synthesized via click chemistry, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a similar phosphonate derivative was synthesized with high regioselectivity (>95%) by reacting diethyl (azido(benzamido)methyl)phosphonate with a propargyl-substituted heterocycle under mild conditions (room temperature, aqueous tert-butanol, and CuSO₄·5H₂O/sodium ascorbate) . Key parameters include:

  • Catalyst concentration : 0.1–1 mol% Cu(I) for minimal side reactions.
  • Solvent system : Aqueous/organic biphasic mixtures to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Q. Which spectroscopic techniques are most effective for structural characterization of this phosphonate?

  • ¹H/³¹P NMR : The ¹H NMR spectrum reveals coupling between the phosphonate methyl groups (δ 1.2–1.4 ppm, triplet) and the methylene bridge (δ 3.8–4.2 ppm). ³¹P NMR shows a characteristic singlet at δ 18–22 ppm .
  • 2D NMR (HSQC, HMBC) : Confirms connectivity between the acetamidophenoxy moiety and the phosphonate group via cross-peaks in HMBC .
  • IR spectroscopy : P=O stretching at 1250–1280 cm⁻¹ and C-N (amide) at 1650 cm⁻¹ .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Method : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC.
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. Phosphonates typically show greater stability at neutral pH, with hydrolysis accelerating under acidic/basic conditions due to P-O ester cleavage .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

  • Molecular docking : Compare binding affinities of this compound with target enzymes (e.g., acetylcholinesterase or kinases) using software like AutoDock Vina.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous phosphonates. For example, substituents on the acetamidophenoxy group may modulate cytotoxicity .

Q. What experimental strategies mitigate challenges in isolating reaction intermediates during synthesis?

  • In-situ monitoring : Use real-time ³¹P NMR to track intermediate formation (e.g., phosphorylated intermediates at δ 10–15 ppm) .
  • Protecting groups : Temporarily protect the acetamido group with Boc or Fmoc to prevent side reactions during phosphonate esterification .

Q. How does the compound’s environmental mobility impact its ecological risk assessment?

  • Soil mobility : Estimate the organic carbon-water partition coefficient (Koc) using the logKow (-0.72 to 1.5 for similar phosphonates) and regression models (e.g., Koc = 10^(0.94 logKow + 0.62)) .
  • Cationic behavior : At pH <5.6 (pKa ~5.6), the protonated form adsorbs strongly to soil clay, reducing mobility. At neutral pH, neutral species dominate, increasing leaching potential .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Leaving group ability : The phosphonate group stabilizes transition states via electron-withdrawing effects, enhancing SN2 reactivity.
  • Steric effects : Bulky substituents on the acetamidophenoxy ring may slow kinetics. For example, methyl groups at the ortho position reduce reaction rates by 30–50% compared to para-substituted analogs .

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